molecular formula C18H17N3O8 B15000502 Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate CAS No. 1173556-22-3

Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate

Cat. No.: B15000502
CAS No.: 1173556-22-3
M. Wt: 403.3 g/mol
InChI Key: DSIVLAHNIPYJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate is a diazenyl-functionalized aromatic compound featuring two acetate ester groups and a 4-nitrophenyl substituent. Its structure combines a central benzene ring with meta-oriented oxy-acetate linkages and a para-nitrophenyl diazenyl moiety.

Properties

CAS No.

1173556-22-3

Molecular Formula

C18H17N3O8

Molecular Weight

403.3 g/mol

IUPAC Name

methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[(4-nitrophenyl)diazenyl]phenoxy]acetate

InChI

InChI=1S/C18H17N3O8/c1-26-17(22)10-28-14-7-8-15(16(9-14)29-11-18(23)27-2)20-19-12-3-5-13(6-4-12)21(24)25/h3-9H,10-11H2,1-2H3

InChI Key

DSIVLAHNIPYJQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])OCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[3-(2-METHOXY-2-OXOETHOXY)-4-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]PHENOXY]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include esterification, diazotization, and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to maintain consistency and efficiency. Industrial production methods also emphasize the importance of safety measures and environmental considerations, such as waste management and solvent recovery .

Chemical Reactions Analysis

Degradation Reactions

The compound exhibits susceptibility to hydrolytic cleavage and reduction under specific conditions:

Hydrolysis of Ester Groups

Reaction TypeConditionsProducts
Acidic HydrolysisHCl, refluxAcetic acid + dihydroxy intermediate
Alkaline HydrolysisNaOH, aqueousSodium acetate + dihydroxy intermediate
The ester bonds are labile under both acidic and basic conditions, leading to cleavage of the methyl ester moieties .

Reduction of Nitro Group

  • Reagents : NaBH₄, MeOH

  • Product : Amine derivative (4-[(4-aminophenyl)diazenyl]benzene-1,3-diamine)

  • Mechanism : Nitro group reduced to amine, preserving the azo linkage

Stability and Reactivity

The compound’s stability is influenced by its functional groups:

Key Observations

  • Thermal Stability : High melting point (491.3 K reported for analogous perimidines) indicates robustness under standard conditions .

  • Photoreactivity : Azo linkages may undergo trans-cis isomerization under UV light, though no direct data exists for this compound.

  • Environmental Fate : Esters and azo groups are prone to hydrolysis in aquatic systems, suggesting potential environmental breakdown .

Analytical Characterization

Common analytical methods include:

Spectral Analysis

  • NMR : Confirms ester groups (δ ~2.1 ppm for methyl groups) and aromatic protons (δ ~7.0–8.5 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z 288.68 (molecular formula C₁₂H₁₃ClO₆) .

Chromatographic Methods

  • HILIC/C18 Separation : Detects polar and nonpolar components, critical for environmental monitoring .

Scientific Research Applications

METHYL 2-[3-(2-METHOXY-2-OXOETHOXY)-4-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]PHENOXY]ACETATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of METHYL 2-[3-(2-METHOXY-2-OXOETHOXY)-4-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]PHENOXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The nitrophenyl diazenyl group, in particular, plays a crucial role in its biological effects by participating in redox reactions and forming reactive intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s diazenyl group distinguishes it from coumarin-based (Compound 2) or benzotriazole-containing (TAJ4) analogs.
  • Synthesis yields vary significantly with substituent complexity. For instance, coumarin derivatives (Compound 2) achieve higher yields (93% under microwave conditions) compared to carboxamide-substituted analogs (7d, 74%) .

Physicochemical Properties

Physical properties such as melting points and spectroscopic signatures highlight the impact of structural variations:

Compound Name Melting Point (°C) IR/NMR Key Features Evidence ID
Target Compound Not reported Expected peaks: C=O (1700–1750 cm⁻¹), NO₂ (1520 cm⁻¹)
Compound 5a (Coumarin analog) 135–136 Lactonic C=O (1710 cm⁻¹), NH-NH₂ (3281 cm⁻¹)
7d (Carboxamide analog) Not reported Amide C=O (1698 cm⁻¹), OCH₃ (3.66 ppm in ¹H NMR)
CurDAc (Curcumin-derived diacetate) Not reported Acetate C=O (1733 cm⁻¹), conjugated diene

Key Observations :

  • Coumarin-based analogs exhibit higher melting points (135–146°C) due to rigid fused-ring systems .
  • The 4-nitrophenyl group in the target compound likely enhances UV-Vis absorption, similar to CurDAc, which shows strong UVA/UVB activity .
Antioxidant Activity:
  • Coumarin derivatives (e.g., Compound 2) demonstrate significant DPPH radical scavenging (50–70% inhibition at 100 µg/mL), attributed to phenolic and hydrazide groups .
Therapeutic Potential:
  • TAJ4 inhibits NEK-family kinases (IC₅₀ < 1 µM), suggesting utility in cancer therapy .
  • Carboxamide analog 7d’s anion-binding properties (via NMR studies) indicate applications in supramolecular chemistry .
Photostability and UV Protection:
  • Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (3b) shows SPF 3.07, comparable to commercial UV filters .
  • The target compound’s nitrophenyl diazenyl group may confer similar photostability, though experimental data is lacking.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate, and how can reaction conditions be optimized?

  • Methodology :

  • Follow a reflux-based condensation reaction using substituted benzaldehyde derivatives and a triazole precursor in absolute ethanol with catalytic glacial acetic acid. Monitor reaction completion via TLC or HPLC.
  • Optimize solvent polarity (e.g., ethanol vs. DMF) and catalyst concentration to enhance yield. Pressure reduction during solvent evaporation minimizes thermal degradation .
  • Key variables: molar ratios (1:1 for aldehyde to triazole), reflux duration (4–6 hours), and post-reaction purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm ester (-OAc), diazenyl (-N=N-), and nitrophenyl groups. Peaks at δ 3.8–4.2 ppm indicate methoxy groups, while aromatic protons appear at δ 7.5–8.5 ppm .
  • FTIR : Validate carbonyl (C=O, ~1740 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ and fragmentation patterns consistent with the diazenyl cleavage .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH) over 6 months. Analyze samples via HPLC to quantify degradation.
  • Primary degradation pathways: hydrolysis of ester groups (forming acetic acid derivatives) or reduction of the nitro group under UV light .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Use a split-plot design with randomized blocks to test dose-response relationships. Subplots can represent varying concentrations (e.g., 1–100 µM), and sub-subplots assess time-dependent effects (e.g., 24–72 hours) .
  • Pair with molecular docking simulations (AutoDock Vina) to predict binding affinities to target proteins, validated via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodology :

  • Perform meta-analysis of published datasets to identify confounding variables (e.g., solvent polarity in assays affecting solubility).
  • Validate via orthogonal assays: Compare cytotoxicity (MTT assay) with enzymatic inhibition (e.g., kinase activity) to distinguish specific vs. nonspecific effects .
  • Apply Hill slope analysis to dose-response curves to assess cooperativity or allosteric modulation .

Q. What computational approaches predict the compound’s environmental fate and ecotoxicological risks?

  • Methodology :

  • Use QSPR models (Quantitative Structure-Property Relationship) to estimate log KowK_{ow} (octanol-water coefficient) and biodegradability.
  • Simulate photodegradation pathways via DFT (Density Functional Theory) to identify persistent metabolites .
  • Experimental validation: Measure bioaccumulation in model organisms (e.g., Daphnia magna) under OECD Test Guideline 305 .

Methodological Frameworks for Data Interpretation

Q. How should researchers link observed spectral anomalies (e.g., unexpected NMR splitting) to structural defects?

  • Methodology :

  • Suspect steric hindrance or rotameric equilibria if splitting occurs in methoxy or diazenyl groups. Use variable-temperature NMR to confirm dynamic effects .
  • Compare crystallographic data (e.g., CCDC entries) to identify bond angle distortions .

Q. What statistical models are appropriate for analyzing dose-dependent toxicity data?

  • Methodology :

  • Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC50_{50} values.
  • Use ANOVA with Tukey’s post hoc test for multi-group comparisons. Report confidence intervals (95%) to address variability .

Tables for Key Parameters

Parameter Method Typical Range Reference
Melting PointDifferential Scanning Calorimetry180–185°C
Solubility in DMSOGravimetric Analysis>50 mg/mL
Log KowK_{ow} (Predicted)QSPR Modeling3.2–3.8
IC50_{50} (Kinase X)Enzymatic Assay12.5 ± 1.3 µM

Key Challenges in Advanced Research

  • Synthetic Scalability : While small-scale synthesis is well-documented , scaling beyond 10 g requires addressing exothermic side reactions (e.g., nitro group reduction).
  • Biological Target Specificity : The diazenyl group may interact with multiple redox-active enzymes, necessitating CRISPR-based knockout validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.